Benzhydryl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

97275-25-7 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

benzhydryl acetate |

InChI |

InChI=1S/C15H14O2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |

InChI Key |

QBKMWJRMLACRJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Benzhydryl Acetate: A Technical Guide for Researchers

CAS Number: 954-67-6

This technical guide provides an in-depth overview of Benzhydryl acetate (B1210297), a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in biological signaling pathways.

Chemical and Physical Properties

Benzhydryl acetate, also known as diphenylmethyl acetate, is an ester of benzhydrol and acetic acid. Its physicochemical properties are crucial for its application in organic synthesis and medicinal chemistry. A summary of these properties is presented below.

| Property | Value |

| CAS Number | 954-67-6 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Boiling Point | 316 °C at 760 mmHg |

| Density | 1.097 g/cm³ |

| Topological Polar Surface Area | 26.3 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

| InChIKey | QBKMWJRMLACRJD-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of benzhydrol (diphenylmethanol) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. A general experimental protocol is detailed below.

Experimental Protocol: Esterification of Benzhydrol with Acetic Anhydride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Benzhydrol (Diphenylmethanol)

-

Acetic Anhydride

-

Pyridine (B92270) or a solid acid catalyst (e.g., expansive graphite)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

5% Hydrochloric Acid (HCl) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (B92381) (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrol (1 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Reagents: Add acetic anhydride (1.5-2 equivalents) to the solution. If a catalyst is used, add a catalytic amount of pyridine or the solid acid catalyst at this stage.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, it is removed by filtration. The filtrate is then washed successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data:

The yield of this reaction is typically high, often exceeding 85-90%, depending on the specific conditions and catalyst used.

| Parameter | Typical Value |

| Yield | 85-95% |

| Purity | >98% (after chromatography) |

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The benzhydryl moiety is a key structural feature in a variety of biologically active compounds, including antihistamines, anticonvulsants, and antihypertensives. While specific applications of this compound itself are less commonly documented than its parent alcohol (benzhydrol) or other derivatives, it serves as a valuable intermediate in the synthesis of more complex molecules.

Research has shown that derivatives of benzhydrol exhibit significant biological activities. For instance, certain benzhydrol derivatives have been found to possess anti-cancer properties by inhibiting the growth of multiple myeloma cells.[1] This activity is linked to the inactivation of the NF-κB signaling pathway.

The NF-κB Signaling Pathway and Inhibition by Benzhydrol Derivatives

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with cancer, inflammatory, and autoimmune diseases. The canonical NF-κB signaling pathway is a primary target for therapeutic intervention.

Benzhydrol derivatives have been shown to inactivate this pathway, thus representing a promising area for the development of novel anti-cancer and anti-inflammatory agents.[1] The general mechanism of NF-κB activation and a plausible point of inhibition by benzhydrol derivatives are depicted below.

References

Benzhydryl acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydryl acetate (B1210297), the ester of diphenylmethanol (B121723) and acetic acid, is a chemical compound with applications as an intermediate in the synthesis of various organic molecules, including those with potential pharmacological activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of benzhydryl acetate. While the direct biological effects of this compound on specific signaling pathways are not extensively documented, the known activities of its structural analogs and derivatives, particularly in relation to the NF-κB pathway, suggest a potential area for future investigation. This document aims to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Identification

This compound, also known as diphenylmethyl acetate, is characterized by a central methane (B114726) carbon atom bonded to two phenyl rings and an acetate group through an ester linkage.

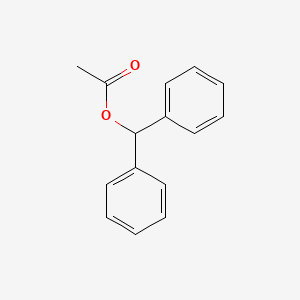

Caption: Chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Diphenylmethyl acetate, Acetic acid diphenylmethyl ester |

| CAS Number | 954-67-6[1] |

| Molecular Formula | C₁₅H₁₄O₂[1] |

| Molecular Weight | 226.27 g/mol [1] |

| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

| InChI Key | QBKMWJRMLACRJD-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Not available | |

| Boiling Point | 316 °C at 760 mmHg | [1][2] |

| Density | 1.097 g/cm³ | [1][2] |

| Flash Point | 127.6 °C | [1][2] |

| Refractive Index | 1.559 | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. | Inferred from benzyl (B1604629) acetate data |

| LogP | 3.33910 | [1] |

Synthesis of this compound

This compound is typically synthesized via the esterification of benzhydrol (diphenylmethanol) with an acetylating agent, most commonly acetic anhydride (B1165640). The reaction is often catalyzed by a base, such as pyridine (B92270), or a mild acid.

Representative Experimental Protocol: Acetylation of Benzhydrol

This protocol is a representative procedure based on general methods for the acetylation of alcohols.

Materials:

-

Benzhydrol (1.0 equivalent)

-

Acetic anhydride (1.5 equivalents)[3]

-

Pyridine (as solvent and catalyst)[3]

-

Dichloromethane (B109758) (for extraction)

-

1 M Hydrochloric acid (for washing)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Toluene (B28343) (for co-evaporation)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzhydrol (1.0 eq.) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq.) to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data and Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~ 2.1 | Singlet | 3H | -C(=O)CH ₃ |

| ~ 6.9 | Singlet | 1H | -CH (Ph)₂ | |

| ~ 7.2-7.4 | Multiplet | 10H | Aromatic protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~ 21 | -C(=O)C H₃ |

| ~ 77 | -C H(Ph)₂ | |

| ~ 127-129 | Aromatic C H | |

| ~ 140 | Aromatic quaternary C | |

| ~ 170 | -C =O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic rings.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3030 | C-H stretch (aromatic) |

| ~ 2950 | C-H stretch (aliphatic) |

| ~ 1740 | C=O stretch (ester) |

| ~ 1600, 1490, 1450 | C=C stretch (aromatic) |

| ~ 1230 | C-O stretch (ester) |

| ~ 740, 700 | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of this compound is available and shows a molecular ion peak corresponding to its molecular weight.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the biological activity of this compound itself, particularly concerning its effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. However, research on structurally related compounds provides a basis for potential areas of investigation.

Benzhydryl Derivatives and NF-κB

Some studies have indicated that certain derivatives of benzhydrol exhibit biological activities, including potential anti-cancer properties, through the inactivation of the NF-κB pathway. The NF-κB signaling cascade is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Potential for Future Research

The structural similarity of this compound to compounds with known biological activities suggests that it could be a subject for future pharmacological studies. Investigating the direct effects of this compound on the NF-κB signaling pathway could reveal novel therapeutic potentials.

Caption: Simplified NF-κB signaling pathway and a hypothetical point of inhibition by benzhydryl derivatives.

Conclusion

This compound is a well-defined chemical compound with established physical and chemical properties. Its synthesis is straightforward, typically involving the esterification of benzhydrol. While its spectroscopic characteristics can be confidently predicted, there is a need for more publicly available experimental spectral data. The biological activity of this compound, particularly its influence on key signaling pathways like NF-κB, remains an unexplored area. Given the known activities of its structural analogs, further research into the pharmacological effects of this compound is warranted and could lead to the discovery of novel therapeutic applications. This guide serves as a foundational document to support such future research endeavors.

References

A Technical Guide to Benzhydryl Acetate: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of benzhydryl acetate (B1210297), including its molecular weight and chemical formula. Additionally, it outlines a common experimental protocol for its synthesis, offering a foundational understanding for its application in further research and development.

Core Physicochemical Data

The essential molecular and physical properties of benzhydryl acetate are summarized in the table below. This data is critical for experimental design, analytical characterization, and theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 226.27 g/mol | [1][2][4] |

| Monoisotopic Mass | 226.099379685 g/mol | [1][2] |

| Density | 1.097 g/cm³ | [3] |

| Boiling Point | 316°C at 760 mmHg | [3] |

| Flash Point | 127.6°C | [3] |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Complexity | 219 | [1][2] |

Experimental Protocol: Synthesis of this compound

A prevalent method for the synthesis of this compound involves the esterification of benzhydrol with acetic anhydride. This reaction is typically catalyzed by an acid.

Materials:

-

Benzhydrol (Diphenylmethanol)

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable base/catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrol in an excess of acetic anhydride.

-

Catalysis: Slowly add a catalytic amount of pyridine to the reaction mixture.

-

Heating: Heat the mixture to reflux and maintain this temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over ice water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the crude product with diethyl ether.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by techniques such as fractional distillation or column chromatography to yield the final, high-purity product.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Synthesis and purification workflow for this compound.

References

Benzhydryl Acetate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the solubility of benzhydryl acetate (B1210297), a compound of interest in organic synthesis and pharmaceutical development. Due to a notable absence of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a comprehensive framework for researchers to determine its solubility characteristics. This includes a detailed experimental protocol based on established methodologies and a discussion of factors influencing its solubility in various organic solvents.

Physicochemical Properties of Benzhydryl Acetate

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties can offer qualitative insights into its expected solubility behavior. For instance, its molecular structure, featuring two phenyl rings, suggests that it is a relatively non-polar compound, which would indicate a higher solubility in non-polar organic solvents.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Boiling Point | 316 °C at 760 mmHg |

| Density | 1.097 g/cm³ |

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound in common organic solvents (e.g., ethanol, methanol (B129727), acetone (B3395972), dichloromethane) is not publicly available. The absence of such data necessitates experimental determination to accurately quantify its solubility in solvents of interest. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a volumetric flask containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the flask and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure saturation is achieved.[3]

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the constant temperature environment for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any suspended solid particles, immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, dilute the filtered sample accurately with the same solvent.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted (or undiluted) sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry).

-

Data Calculation: Calculate the solubility from the measured concentration, taking into account any dilution factors. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Solvent Selection

The solubility of this compound will be governed by the principle of "like dissolves like." Given its predominantly non-polar structure with two aromatic rings, it is expected to be more soluble in non-polar or moderately polar organic solvents.

The following diagram illustrates the logical relationship between solvent properties and the expected solubility of this compound.

Common organic solvents can be categorized based on their polarity, and a preliminary assessment of this compound's solubility can be made:

-

High Solubility Expected: In non-polar solvents such as toluene, hexane, and diethyl ether, and in solvents with some polarity that can interact with the ester group, such as dichloromethane (B109758) and ethyl acetate.

-

Moderate Solubility Expected: In more polar solvents like acetone and isopropanol.

-

Low Solubility Expected: In highly polar protic solvents such as methanol and ethanol, and very low solubility in water.

It is imperative for researchers to experimentally verify these expected trends to obtain accurate quantitative data for their specific applications. The protocol provided in this guide serves as a robust starting point for such investigations.

References

Spectral data analysis of Benzhydryl acetate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data of Benzhydryl acetate (B1210297), a compound of interest in organic synthesis and medicinal chemistry. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of Benzhydryl acetate.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 10H | Ar-H |

| 6.88 | Singlet | 1H | O-CH-(Ph)₂ |

| 2.15 | Singlet | 3H | CH ₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (Ester) |

| ~140 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~75 | O-C H-(Ph)₂ |

| ~21 | C H₃ |

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2930 | Weak | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O (Ester) Stretch |

| ~1230 | Strong | C-O (Ester) Stretch |

| ~740, 700 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | Moderate | [M]⁺ (Molecular Ion) |

| 184 | Moderate | [M - CH₂CO]⁺ |

| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

| 105 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of solid this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of solid this compound was prepared on a potassium bromide (KBr) salt plate. A small amount of the solid was dissolved in a few drops of a volatile solvent (e.g., dichloromethane). A drop of this solution was applied to the surface of the KBr plate, and the solvent was allowed to evaporate, leaving a thin, even film of the sample.

-

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound was introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.[1]

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

-

Detection: The separated ions were detected by an electron multiplier, and the resulting signal was processed to generate the mass spectrum. The spectrum was recorded over a mass range of m/z 50-300.

Visualization of the Analytical Workflow

The logical flow of the spectral data analysis process is illustrated in the diagram below.

Caption: Workflow for the spectral analysis of this compound.

References

Physical properties of Benzhydryl acetate: melting and boiling points

This technical guide provides an in-depth overview of the key physical properties of Benzhydryl acetate (B1210297), with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

Benzhydryl acetate (CAS No. 954-67-6), also known as diphenylmethyl acetate, is an ester with the molecular formula C15H14O2. While it is commercially available, often as a white powder, detailed physical property data such as a specific melting point is not consistently cited in readily available literature. Its boiling point, however, is well-documented.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 316 °C | at 760 mmHg[1][2] |

| Melting Point | Not specified | - |

| Density | 1.097 g/cm³ | - |

| Flash Point | 127.6 °C | - |

| Molecular Weight | 226.27 g/mol | - |

Experimental Determination of Physical Properties

The determination of melting and boiling points are fundamental experimental procedures for the characterization and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting point range.

Experimental Protocol: Capillary Method

A common and established technique for determining the melting point is the capillary method.

-

Sample Preparation: A small amount of the dry, powdered sample is introduced into a thin-walled glass capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a modern digital melting point apparatus.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Experimental Protocol: Capillary Method (Micro Method)

For small quantities of a liquid, the boiling point can be determined using a micro method with a capillary tube.

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

-

Capillary Insertion: A short capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is heated in a suitable apparatus, such as an aluminum block or a Thiele tube.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed.

-

Recording: The temperature is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Experimental Protocol: Distillation Method

For larger volumes, the boiling point can be determined during simple distillation.

-

Apparatus Setup: The liquid is placed in a distillation flask, and a distillation apparatus is assembled. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser.

-

Heating: The liquid is heated to a boil.

-

Equilibrium: The temperature will rise and then stabilize as the vapor of the boiling liquid surrounds the thermometer bulb.

-

Recording: This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of melting and boiling points using the capillary method, a fundamental technique in chemical analysis.

References

The Multifaceted Biological Activities of Benzhydryl Acetate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzhydryl moiety, a diphenylmethyl group, serves as a privileged scaffold in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. The introduction of an acetate (B1210297) group, forming benzhydryl acetate and its derivatives, further modulates the biological profile of these compounds, leading to a wide spectrum of activities. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and drug development efforts.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have emerged as promising candidates in oncology research, demonstrating significant antiproliferative effects against various cancer cell lines. A notable mechanism of action involves the inactivation of the NF-κB pathway, a critical regulator of cancer cell growth and survival.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Benzhydrol analogue 3b | MCF-7 (Breast) | 5.5 - 6.0 | Tamoxifen | - | [2] |

| Benzhydrol analogue 3b | MDA-MB-231 (Breast) | 1.1 - 7.0 | Tamoxifen | - | [2] |

| Benzhydrol analogue 3e | MCF-7 (Breast) | 5.5 - 6.0 | Tamoxifen | - | [2] |

| Benzhydrol analogue 3e | MDA-MB-231 (Breast) | 1.1 - 7.0 | Tamoxifen | - | [2] |

| Benzhydrol analogue 3f | MCF-7 (Breast) | 5.5 - 6.0 | Tamoxifen | - | [2] |

| Benzhydrol analogue 3f | MDA-MB-231 (Breast) | 1.1 - 7.0 | Tamoxifen | - | [2] |

| Benzhydryl piperazine (B1678402) derivative 3c | HCT-116 (Colon) | 4.63 | Gefitinib | - | [3] |

| Benzhydryl piperazine derivative 3c | MIAPaCa-2 (Pancreatic) | 30.11 | Gefitinib | - | [3] |

| Benzhydryl piperazine derivative 3c | A-549 (Lung) | 5.71 | Gefitinib | - | [3] |

Signaling Pathway: NF-κB Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is constitutively active in many cancers, promoting cell proliferation, survival, and inflammation. The diagram below illustrates the general mechanism of NF-κB inhibition.

References

- 1. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACG Publications - Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. [acgpubs.org]

- 3. jneonatalsurg.com [jneonatalsurg.com]

An In-depth Technical Guide to Benzhydryl Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydryl group, a diphenylmethyl moiety, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique steric and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of benzhydryl compounds, focusing on their synthesis, mechanism of action, and quantitative structure-activity relationships (SAR). Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this area.

The versatility of the benzhydryl moiety is evident in the broad spectrum of therapeutic areas where these compounds have found application.[1][2][3] From first-generation antihistamines like hydroxyzine (B1673990) to wakefulness-promoting agents like modafinil, the benzhydryl scaffold has proven to be a valuable starting point for the design of novel therapeutics.[4][5] This guide will delve into the key classes of benzhydryl-containing drugs, exploring their pharmacological profiles and the molecular mechanisms that underpin their therapeutic effects.

Key Classes of Benzhydryl Drugs and Their Mechanisms of Action

Benzhydryl compounds exert their therapeutic effects by modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes. The following sections will discuss the major classes of benzhydryl drugs and their associated signaling pathways.

Antihistamines

A significant number of first and second-generation antihistamines incorporate a benzhydryl group. These drugs act as inverse agonists or antagonists at the histamine (B1213489) H1 receptor, a GPCR that plays a central role in allergic and inflammatory responses.[1][6]

Signaling Pathway of the Histamine H1 Receptor

Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the classic symptoms of an allergic reaction.[1][2] Upon histamine binding, the H1 receptor, which is coupled to a Gq/11 protein, activates phospholipase C (PLC).[1][2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream effects, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.[2] Benzhydryl antihistamines, by blocking the H1 receptor, prevent these downstream signaling events.

Caption: Histamine H1 Receptor Signaling Pathway and the Point of Inhibition by Benzhydryl Antihistamines.

CNS-Active Agents

The benzhydryl moiety is also present in drugs that act on the central nervous system (CNS). Modafinil, a wakefulness-promoting agent, is a notable example. Its primary mechanism of action involves the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[5][7][8][9]

Dopamine Transporter (DAT) Mechanism of Action

The dopamine transporter is a sodium- and chloride-dependent transporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[10] This process terminates dopaminergic signaling. Modafinil and its analogs bind to the DAT and block this reuptake, thereby prolonging the presence of dopamine in the synapse and enhancing dopaminergic neurotransmission.[5][8]

Caption: Mechanism of Dopamine Transporter (DAT) and its Inhibition by Modafinil.

Anti-inflammatory Agents

Recent research has explored the potential of benzhydrylpiperazine derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. By simultaneously targeting both pathways, these compounds may offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

COX and 5-LOX Signaling Pathways

Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the 5-lipoxygenase (5-LOX) pathway. The COX pathway produces prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, and fever. The 5-LOX pathway generates leukotrienes, which are potent chemoattractants and mediators of inflammation. Dual inhibitors containing a benzhydryl moiety can block both of these pro-inflammatory cascades.

Caption: The Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inflammatory Pathways.

Quantitative Data on Benzhydryl Compounds

The following tables summarize the in vitro potency of selected benzhydryl compounds against their primary biological targets. This data is essential for understanding structure-activity relationships and for guiding the design of new analogs with improved potency and selectivity.

Table 1: Histamine H1 Receptor Binding Affinities of Benzhydryl Antihistamines

| Compound | Ki (nM) | Cell Line | Radioligand | Reference |

| Hydroxyzine | 2.0 | Human T cells | [3H]pyrilamine | [11] |

| Cetirizine | 3.0 | - | - | [12] |

| Meclizine (B1204245) | - | - | - | - |

| Desloratadine | 0.4 | - | - | [12] |

Table 2: Dopamine Transporter (DAT) Affinity of Modafinil and its Analogs

| Compound | Ki (nM) | Cell Line | Radioligand | Reference |

| (±)-Modafinil | 2300 | hDAT cells | [3H]WIN 35,428 | [5] |

| (R)-Modafinil | - | - | - | - |

| (S)-Modafinil | - | - | - | - |

| JJC8-016 | 116 | hDAT cells | - | [13] |

| JJC8-088 | - | hDAT cells | - | [13] |

| JJC8-091 | 289 | hDAT cells | - | [13] |

Note: Specific Ki values for (R)- and (S)-modafinil and JJC8-088 were not explicitly found in a comparable format in the initial searches.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key benzhydryl compound and for a representative in vitro assay.

Synthesis of Hydroxyzine

This protocol describes a common method for the synthesis of hydroxyzine via N-alkylation.[14][15][16][17]

Workflow for the Synthesis of Hydroxyzine

Caption: General workflow for the synthesis of hydroxyzine.

Detailed Protocol:

-

Reaction Setup: To a solution of 1-(4-chlorobenzhydryl)piperazine in a suitable solvent such as toluene, add a base (e.g., sodium carbonate).

-

Addition of Alkylating Agent: Add 2-(2-chloroethoxy)ethanol to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield hydroxyzine.

In Vitro Dopamine Transporter (DAT) Uptake Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on the dopamine transporter using a radiolabeled substrate.[1][7][18]

Workflow for DAT Uptake Assay

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. moleculardevices.com [moleculardevices.com]

- 4. benchchem.com [benchchem.com]

- 5. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HYDROXYZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

The Benzhydryl Group: A Versatile Protecting Moiety in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The benzhydryl (Bzh) group, also known as diphenylmethyl, has emerged as a valuable and versatile protecting group for a range of functional moieties, including carboxylic acids, alcohols, and amines. Its utility stems from a unique balance of stability under various reaction conditions and susceptibility to cleavage under specific, often mild, acidic or hydrogenolytic protocols. This technical guide provides a comprehensive overview of the role of the benzhydryl group in organic synthesis, with a focus on its application, stability, and the experimental protocols for its introduction and removal.

The benzhydryl group imparts significant steric hindrance, shielding the protected functional group from unwanted side reactions. The stability of the benzhydryl cation, a key intermediate in its cleavage, dictates the conditions required for deprotection. While the term "benzhydryl acetate" might be misconstrued as a protecting group itself, it is more accurately understood within the broader context of benzhydryl esters, where the benzhydryl group protects a carboxylic acid. This guide will delve into the nuances of benzhydryl protection for various functional groups, providing detailed experimental methodologies and quantitative data to aid in the practical application of this important synthetic tool.

Protection of Functional Groups

The benzhydryl group can be introduced to protect carboxylic acids, alcohols, and amines through various synthetic methodologies. The choice of method depends on the substrate and the desired selectivity.

Carboxylic Acid Protection (Benzhydryl Esters)

Carboxylic acids are commonly protected as benzhydryl esters. This transformation is typically achieved by reacting the carboxylic acid with a benzhydrylating agent.

Experimental Protocol: Esterification of a Carboxylic Acid using Diphenyldiazomethane

A widely used method for the preparation of benzhydryl esters involves the reaction of a carboxylic acid with diphenyldiazomethane. This reaction proceeds under neutral conditions and is often high-yielding.

-

Reagents: Carboxylic acid, diphenyldiazomethane, and a suitable solvent (e.g., ethyl acetate (B1210297), tetrahydrofuran).

-

Procedure: To a solution of the carboxylic acid in the chosen solvent, a solution of diphenyldiazomethane is added dropwise at room temperature. The reaction progress is monitored by the disappearance of the red color of the diphenyldiazomethane and the cessation of nitrogen gas evolution. Upon completion, the solvent is evaporated under reduced pressure, and the crude benzhydryl ester can be purified by chromatography or recrystallization.[1]

Table 1: Representative Yields for Benzhydryl Ester Formation

| Carboxylic Acid Substrate | Benzhydrylating Agent | Solvent | Reaction Time | Yield (%) |

| 2-(t-butoxycarbonylmethoxyimino)-2-(2-formamidothiazol-4-yl)acetic acid | Diphenyldiazomethane | Ethyl Acetate/THF | Not specified | High |

Alcohol Protection (Benzhydryl Ethers)

The protection of alcohols as benzhydryl ethers is another valuable application. These ethers exhibit good stability towards a range of reagents.

Experimental Protocol: Palladium-Catalyzed Benzhydrylation of an Alcohol

A mild and efficient method for the synthesis of benzhydryl ethers from alcohols utilizes a palladium(II) catalyst.

-

Reagents: Alcohol, benzhydrol, PdCl₂, and a suitable solvent.

-

Procedure: The alcohol, benzhydrol, and a catalytic amount of PdCl₂ are dissolved in a suitable solvent. The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques. This method has been successfully applied to nucleosides.

Amine Protection (N-Benzhydryl Amines)

The benzhydryl group is also employed to protect primary and secondary amines. The resulting N-benzhydryl amines are stable under many conditions but can be cleaved when necessary.

Experimental Protocol: Reductive Amination

A common method for the synthesis of N-benzhydryl amines is the reductive amination of benzophenone (B1666685) with the desired amine.

-

Reagents: Amine, benzophenone, a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol, dichloromethane).

-

Procedure: The amine and benzophenone are dissolved in the solvent, and the reducing agent is added portion-wise. The reaction is stirred at room temperature until completion. The work-up typically involves quenching the excess reducing agent, followed by extraction and purification of the N-benzhydryl amine.

Stability of the Benzhydryl Protecting Group

A key advantage of the benzhydryl protecting group is its stability profile. It is resistant to a variety of reaction conditions, allowing for selective manipulations at other parts of a molecule.

Table 2: Stability of the Benzhydryl Group under Various Conditions

| Reagent/Condition | Stability | Functional Group Protected |

| Concentrated HCl (aqueous) at reflux | Stable | N-Benzhydryl uracil |

| Trifluoroacetic acid (TFA) at room temperature | Stable | N-Benzhydryl uracil |

| Pd-C catalyzed hydrogenation (normal pressure) | Stable | N-Benzhydryl uracil |

| Basic conditions (e.g., NaHCO₃) | Stable | Benzhydryl ester |

| Mild acidic conditions | Labile | Benzhydryl ether |

Deprotection of the Benzhydryl Group

The removal of the benzhydryl group is typically accomplished under acidic conditions or via hydrogenolysis. The choice of deprotection method depends on the nature of the protected functional group and the overall molecular structure. Benzhydryl esters are generally easier to cleave than the corresponding benzyl (B1604629) esters.

Acid-Catalyzed Cleavage

The benzhydryl group is readily cleaved by strong acids, often in the presence of a scavenger to trap the resulting benzhydryl cation.

Experimental Protocol: Acidolytic Cleavage of an N-Benzhydryl Group

-

Reagents: N-benzhydryl substrate, 10% triflic acid in trifluoroacetic acid (TFA), anisole (B1667542) (scavenger).

-

Procedure: The N-benzhydryl compound is dissolved in a solution of 10% triflic acid in TFA at 0 °C. Anisole is added to trap the liberated benzhydryl cation. The reaction is typically rapid and can be monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the deprotected amine. This method has been shown to be quantitative.

Experimental Protocol: Cleavage of N-Benzhydryl Group in β-Lactams

A mild procedure for the selective cleavage of the N-benzhydryl group in β-lactams has been developed.[2]

-

Reagents: N-benzhydryl β-lactam, N-bromosuccinimide (NBS), bromine (catalytic), dichloromethane (B109758) (CH₂Cl₂), water, p-toluenesulfonic acid (p-TsOH), acetone (B3395972).

-

Procedure: The protected β-lactam is treated with a stoichiometric amount of NBS and a catalytic amount of bromine in a CH₂Cl₂-H₂O mixture under sunlight irradiation at 20°C for 3 hours. The intermediate N-benzhydrol can be isolated and is then hydrolyzed with p-TsOH in aqueous acetone to yield the deprotected β-lactam and benzophenone quantitatively.[2]

Hydrogenolysis

Catalytic hydrogenation is another effective method for the deprotection of benzhydryl groups, particularly for benzhydryl esters and ethers.

Experimental Protocol: Hydrogenolytic Cleavage of a Benzhydryl Ester

-

Reagents: Benzhydryl ester, palladium on carbon (Pd/C) catalyst, hydrogen gas, and a suitable solvent (e.g., methanol, ethyl acetate).

-

Procedure: The benzhydryl ester is dissolved in the solvent, and the Pd/C catalyst is added. The reaction mixture is then subjected to an atmosphere of hydrogen gas (typically at atmospheric or slightly elevated pressure) with vigorous stirring. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration, and the deprotected carboxylic acid is isolated from the filtrate.

Logical Workflow for Benzhydryl Protection and Deprotection

The following diagram illustrates the general workflow for utilizing the benzhydryl group in a synthetic sequence.

Signaling Pathway of Acid-Catalyzed Deprotection

The mechanism of acid-catalyzed deprotection proceeds through the formation of a stable benzhydryl cation.

Conclusion

The benzhydryl protecting group offers a valuable tool for synthetic chemists, providing a robust yet readily cleavable means of masking carboxylic acids, alcohols, and amines. Its unique stability profile allows for orthogonal protection strategies in complex syntheses. While this compound itself is not a primary protecting group reagent, the broader class of benzhydryl esters, ethers, and N-benzhydryl compounds are integral to modern organic synthesis. A thorough understanding of the experimental conditions for the introduction and removal of the benzhydryl group, as outlined in this guide, is essential for its successful implementation in research and development, particularly in the pharmaceutical industry where efficient and selective synthetic routes are critical.

References

An In-Depth Technical Guide to the Safe Handling of Benzhydryl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzhydryl acetate (B1210297) (CAS No. 954-67-6), a compound utilized in various research and development applications. Adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, handling procedures, and emergency responses associated with Benzhydryl acetate.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of its safe handling. The following tables summarize the available quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 954-67-6 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |

| Molecular Weight | 226.27 g/mol | [2][3] |

| Boiling Point | 316 °C at 760 mmHg | [3] |

| Flash Point | 127.6 °C | [3] |

| Density | 1.097 g/cm³ | [3] |

| Topological Polar Surface Area | 26.3 Ų | [2][3] |

| Complexity | 219 | [2][3] |

Table 2: Toxicological Data Summary

| Endpoint | Value | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | Data Not Available | - | - | - |

| Acute Dermal Toxicity (LD50) | Data Not Available | - | - | - |

| Acute Inhalation Toxicity (LC50) | Data Not Available | - | - | - |

Hazard Identification and GHS Classification

This compound is classified as hazardous to the aquatic environment.[2]

-

Hazard Statement: H400 - Very toxic to aquatic life.[2]

-

Precautionary Statement (Prevention): P273 - Avoid release to the environment.[2]

-

Precautionary Statement (Response): P391 - Collect spillage.[2]

While specific data on human health hazards is limited, the related compound, Methyl (R)-(benzhydrylsulfinyl)acetate, is known to cause skin, eye, and respiratory irritation.[4] Given the structural similarities, it is advisable to handle this compound as a potential irritant.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Use the smallest practical quantities for experiments.

-

Prepare a designated area for handling the compound.

Storage Requirements

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be clearly labeled and secured from unauthorized access.

Reactivity and Incompatibility

While detailed experimental studies on the reactivity of this compound are not extensively published, general principles for esters suggest the following incompatibilities:

-

Strong Oxidizing Agents: May react violently, potentially leading to fire or explosion.

-

Strong Acids and Bases: Can catalyze hydrolysis of the ester bond, leading to the formation of benzhydrol and acetic acid. This reaction can be exothermic.

A study on the pyrolysis of Benzhydryl benzoate, a related compound, indicates that at high temperatures (300°C), decomposition can occur, yielding products such as acetic acid and benzophenone.[5] It is reasonable to assume that this compound may exhibit similar thermal instability.

Emergency Procedures

Spills and Leaks

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ventilate the area and clean the spill site with an appropriate solvent.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for toxicological and reactivity studies specifically on this compound are not widely available. However, standardized OECD guidelines are typically followed for such assessments. Researchers planning to conduct these studies should refer to the following or similar protocols:

-

Acute Oral Toxicity: OECD Test Guideline 401, 420, 423, or 425.[6][7][8] These protocols involve the administration of the substance to rats via gavage to determine the LD50.[6][7][8]

-

Acute Dermal Irritation: OECD Test Guideline 404 or 439.[9][10][11][12] These tests typically involve applying the substance to the skin of rabbits or using reconstructed human epidermis models to assess for irritation.[9][10][11][12]

-

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) is a standard method to evaluate the thermal stability of a compound.[13][14][15] A typical protocol involves heating a small sample of the substance at a constant rate in a controlled atmosphere (e.g., nitrogen) and measuring the weight loss as a function of temperature.[14]

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for safe handling and emergency response, as well as a conceptual signaling pathway for potential skin irritation based on general toxicological principles.

Caption: Logical workflow for the safe handling of this compound.

Caption: Emergency response protocol for incidents involving this compound.

Caption: Conceptual signaling pathway for potential skin irritation.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other incompatible waste streams.

-

Dispose of the waste through your institution's designated hazardous waste disposal program.

-

Avoid releasing any amount of this compound into the environment.[2]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to consult their institution's safety policies and procedures. Always prioritize safety in the laboratory.

References

- 1. 954-67-6|this compound| Ambeed [ambeed.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. aksci.com [aksci.com]

- 5. CN101440053A - Preparation of benzhydryl thioacetamide - Google Patents [patents.google.com]

- 6. dep.nj.gov [dep.nj.gov]

- 7. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. episkin.com [episkin.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. dergi-fytronix.com [dergi-fytronix.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzhydryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of benzhydryl acetate (B1210297) from benzhydrol and acetic anhydride (B1165640). Benzhydryl acetate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. This guide outlines various synthetic methodologies, including catalyzed and non-catalyzed reactions, to provide flexibility based on laboratory resources and experimental requirements. Comprehensive protocols for reaction setup, work-up, and purification are presented, along with detailed characterization data to ensure product identity and purity.

Introduction

The acetylation of alcohols is a fundamental transformation in organic chemistry, serving both as a method for introducing an acetyl group and as a means of protecting hydroxyl functionalities during multi-step syntheses. The synthesis of this compound from benzhydrol and acetic anhydride is a classic example of esterification. This reaction can be performed under various conditions, with the choice of catalyst and solvent influencing reaction time and yield. This document details two primary protocols: a base-catalyzed method utilizing 4-(dimethylamino)pyridine (DMAP) and an acid-catalyzed approach.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

| Protocol | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 4-(Dimethylamino)pyridine (DMAP) | Triethylamine (B128534) (Et3N) | Dichloromethane (B109758) (DCM) | Room Temperature | 2 | >95 |

| 2 | Sulfuric Acid (H₂SO₄) | - | Acetic Anhydride (excess) | 60 | 1.5 - 2 | ~85-90 |

| 3 | None | - | Acetic Anhydride (excess) | Reflux | 1 | High |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Appearance | White solid or colorless oil |

| Melting Point | 38-42 °C |

| Boiling Point | 316 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | Multiplicity, Integration, Assignment |

| 7.25-7.40 | m, 10H, Ar-H |

| 6.85 | s, 1H, CH |

| 2.15 | s, 3H, CH₃ |

| IR (KBr) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3030-3080 | C-H stretch (aromatic) |

| 2930-2980 | C-H stretch (aliphatic) |

| 1735-1750 | C=O stretch (ester)[1] |

| 1230-1250 | C-O stretch (ester)[1] |

| 1015 | C-O stretch |

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound using DMAP

This protocol utilizes the highly efficient catalyst 4-(dimethylamino)pyridine (DMAP) in the presence of a mild base, triethylamine, to facilitate the acetylation of benzhydrol at room temperature.

Materials:

-

Benzhydrol

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of benzhydrol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture.

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) or by recrystallization to afford pure this compound.

Protocol 2: Acid-Catalyzed Synthesis of this compound

This protocol employs a strong acid catalyst, such as sulfuric acid, to promote the esterification of benzhydrol with acetic anhydride.

Materials:

-

Benzhydrol

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine benzhydrol (1.0 eq) and an excess of acetic anhydride (2.0-3.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

-

Heat the reaction mixture to 60 °C using a heating mantle or oil bath and stir for 1.5-2 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

-

Transfer the organic extracts to a separatory funnel and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and remove acetic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualizations

Reaction Mechanism

The synthesis of this compound from benzhydrol and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. In the base-catalyzed mechanism, the more nucleophilic DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group of benzhydrol. In the acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Caption: General overview of the esterification reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound.

Caption: Step-by-step experimental workflow for synthesis.

References

Application Notes and Protocols: Acid-Catalyzed Esterification of Benzhydrol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acid-catalyzed esterification of benzhydrol, a key reaction for synthesizing benzhydryl esters. These esters are important structural motifs in various pharmacologically active compounds and functional materials. This document outlines the reaction mechanism, factors influencing its efficiency, and detailed protocols for laboratory synthesis.

Application Notes

The acid-catalyzed esterification of a carboxylic acid and an alcohol, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[1][2] When applied to benzhydrol (diphenylmethanol), a secondary alcohol, this reaction provides a direct route to corresponding benzhydryl esters.

Mechanism of Action

The reaction is a reversible, thermodynamically controlled process.[1] The generally accepted mechanism involves several key steps, all of which are in equilibrium:[2][3][4]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][5]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzhydrol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[5][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in one or two steps, often involving the solvent or another alcohol molecule. This converts a hydroxyl group into a good leaving group (water).[3]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[3]

-

Deprotonation: The protonated ester is deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.[5]

Key Considerations for Optimization

-

Equilibrium Control: The Fischer esterification is a reversible reaction.[6] To achieve high yields, the equilibrium must be shifted toward the products. This can be accomplished by:

-

Using a large excess of one of the reactants, typically the more cost-effective one (either the alcohol or the carboxylic acid).[3] A study on the esterification of acetic acid with ethanol (B145695) showed that increasing the alcohol from a 1:1 to a 10:1 molar ratio increased the yield from 65% to 97%.[3]

-

Removing water as it is formed, for example, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[1]

-

-

Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common catalysts.[3] Lewis acids and solid acid catalysts, such as montmorillonite (B579905) clays (B1170129), can also be employed, offering advantages in terms of milder conditions and easier workup.[4][7]

-

Steric Hindrance: Benzhydrol is a secondary alcohol, which is more sterically hindered than a primary alcohol. This can slow the reaction rate compared to esterifications with simpler alcohols like methanol (B129727) or ethanol.

-

Reaction Conditions: The reaction typically requires heating to reflux to achieve a reasonable rate.[1] Typical reaction times can range from a few hours to several hours, depending on the specific substrates, catalyst, and temperature.[1] For benzhydrol, care must be taken to avoid side reactions, such as the formation of benzhydryl ether, which can be favored at excessively high temperatures.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of benzhydryl esters.

Protocol 1: Synthesis of Benzhydryl Acetate (B1210297)

This protocol describes the esterification of benzhydrol with acetic acid using a reusable clay catalyst.

Materials:

-

Benzhydrol

-

Glacial Acetic Acid

-

Montmorillonite Clay Catalyst (e.g., K-10)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [7]

-

To a 50 mL two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzhydrol (5.0 mmol, 0.92 g) and acetic acid (50 mmol, 2.86 mL).

-

Add the montmorillonite clay catalyst (0.1 g).

-

Heat the reaction mixture to reflux (approximately 116-118°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethyl acetate (10 mL) to the reaction mixture and filter to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution (3 x 15 mL) to remove excess acetic acid.

-

Wash the organic layer with water (2 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of Benzhydryl Benzoate (B1203000)

This protocol is a general procedure for Fischer esterification adapted for the synthesis of benzhydryl benzoate using sulfuric acid as a catalyst.

Materials:

-

Benzhydrol

-

Benzoic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add benzhydrol (10.0 mmol, 1.84 g), benzoic acid (12.0 mmol, 1.47 g), and toluene (40 mL).

-

While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-